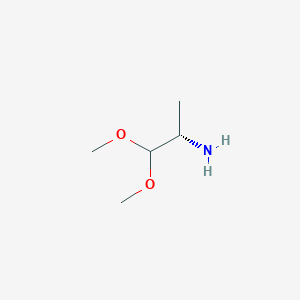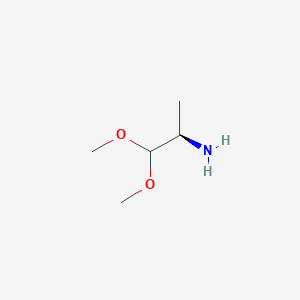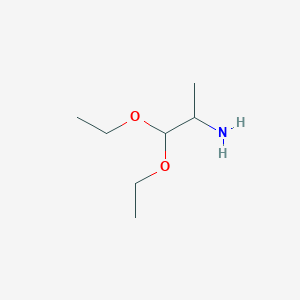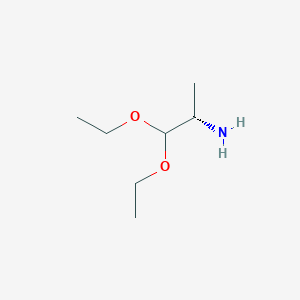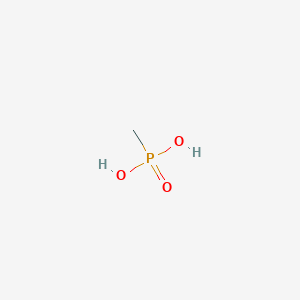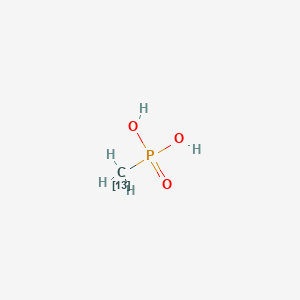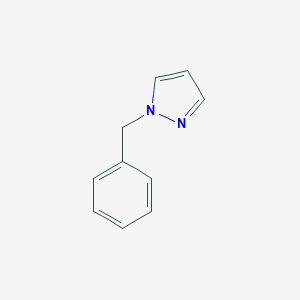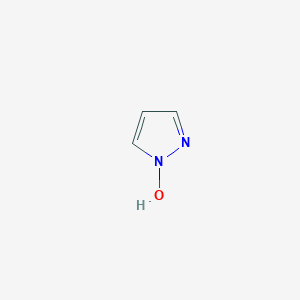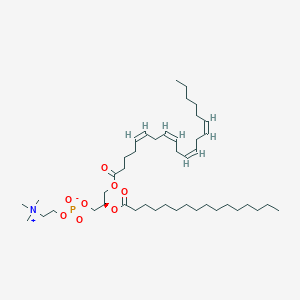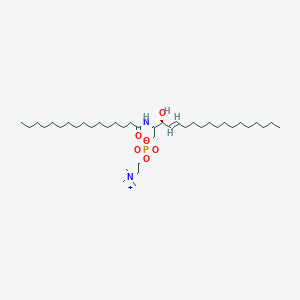
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester, commonly known as diethyl phthalate (DEP), is a colorless, odorless, and oily liquid that is used as a plasticizer and solvent in various industries. DEP is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. DEP has been extensively used in the production of plastic products, personal care products, and fragrances due to its excellent solvency and compatibility with various materials.
Wirkmechanismus
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-polar molecule that can penetrate cell membranes and interact with cellular components. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also disrupt the endocrine system by acting as an estrogen receptor agonist.
Biochemische Und Physiologische Effekte
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to have various biochemical and physiological effects on the human body. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can affect lipid metabolism by increasing the levels of triglycerides and cholesterol in the blood. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also induce oxidative stress by increasing the levels of reactive oxygen species and decreasing the levels of antioxidant enzymes. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also cause inflammation by increasing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several advantages as a solvent and plasticizer for lab experiments. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-toxic and non-flammable liquid that is easy to handle and store. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also compatible with various materials, such as plastics, rubbers, and resins. However, 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has some limitations as a solvent and plasticizer. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can interfere with some analytical techniques, such as gas chromatography and mass spectrometry. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also affect the stability and reproducibility of some experimental systems.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. One direction is to investigate the effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester on the microbiome and gut health. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect lipid metabolism, which can have an impact on the gut microbiome. Another direction is to develop alternative plasticizers and solvents that are less toxic and more sustainable than 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. Finally, more studies are needed to understand the long-term effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester exposure on human health and the environment.
Synthesemethoden
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been widely used in scientific research as a solvent and plasticizer. It is used in the synthesis of various organic compounds, such as resins, coatings, and polymers. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also used as a solvent in the extraction of natural products, such as essential oils and plant extracts.
Eigenschaften
CAS-Nummer |
82975-92-6 |
|---|---|
Produktname |
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester |
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

